2-(2-Fluorophenyl)-4-methylpyrrolidine CAS number and properties
2-(2-Fluorophenyl)-4-methylpyrrolidine CAS number and properties
This technical guide provides an in-depth analysis of 2-(2-Fluorophenyl)-4-methylpyrrolidine , a substituted pyrrolidine derivative utilized in medicinal chemistry and neuropharmacology research.[1][2]
[1][2][3]
Executive Summary
2-(2-Fluorophenyl)-4-methylpyrrolidine (CAS 603068-40-2 ) is a disubstituted heterocyclic amine characterized by a pyrrolidine core bearing a fluorine-substituted phenyl ring at the C2 position and a methyl group at the C4 position.[1][2][3][4] It belongs to the class of 2-arylpyrrolidines , a structural motif prevalent in monoamine transporter inhibitors, nicotinic acetylcholine receptor ligands, and pharmaceutical intermediates.[1]
This guide outlines the compound's physicochemical profile, a validated synthetic pathway via lactam functionalization, and critical handling protocols.[1]
Chemical Identity & Structure
| Parameter | Data |
| CAS Registry Number | 603068-40-2 |
| IUPAC Name | 2-(2-Fluorophenyl)-4-methylpyrrolidine |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.24 g/mol |
| SMILES | CC1CC(NC1)C2=CC=CC=C2F |
| InChI Key | Derived from structure |
Structural Visualization
The following diagram illustrates the connectivity and stereochemical centers of the molecule. The C2 and C4 positions create potential for diastereomers (cis/trans), which significantly influence pharmacological binding affinity.[2]
Figure 1: Connectivity of 2-(2-Fluorophenyl)-4-methylpyrrolidine showing key substitution points.
Physicochemical Properties[1][2][5][8][9]
The presence of the ortho-fluorine atom introduces a dipole moment shift and metabolic stability compared to the non-fluorinated analog.[1][2]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; salts are crystalline.[1][2] |
| Boiling Point | ~245°C (Predicted at 760 mmHg) | High BP due to amine H-bonding.[1][2] |
| pKa (Base) | ~9.5 | Typical for secondary aliphatic amines.[1][2] |
| LogP | ~2.3 | Lipophilic, crosses blood-brain barrier.[1][2] |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (Free Base).[1][2] |
| H-Bond Donors | 1 (NH) | Critical for receptor docking.[1][2] |
Synthesis & Manufacturing Protocol
Objective: Synthesize 2-(2-Fluorophenyl)-4-methylpyrrolidine with high regioselectivity. Method: Grignard Addition to N-Protected Lactam followed by Ionic Reduction.[1][2]
This route is superior to direct cyclization because it strictly controls the position of the aryl group relative to the nitrogen and methyl group.[1][2]
Reaction Pathway (DOT Diagram)[2]
Figure 2: Synthetic workflow from commercially available 4-methyl-2-pyrrolidinone.
Detailed Methodology
Step 1: N-Protection[1][2]
-
Rationale: The amide nitrogen must be protected to prevent deprotonation by the Grignard reagent and to activate the carbonyl carbon for nucleophilic attack.[1][2]
-
Protocol: Dissolve 4-methyl-2-pyrrolidinone (1.0 eq) in DCM. Add DMAP (0.1 eq) and Et₃N (1.2 eq).[2] Slowly add Boc₂O (1.1 eq) at 0°C. Stir at RT for 12h. Wash with 1M HCl and brine.[2]
Step 2: Grignard Addition[1][2]
-
Rationale: Introduces the 2-fluorophenyl group at the C2 position.[1][2]
-
Protocol: Under Argon, cool a solution of 2-fluorophenylmagnesium bromide (1.2 eq in THF) to -78°C. Dropwise add the N-Boc-lactam (from Step 1) in THF. Stir for 2h at -78°C.
-
Mechanism: The Grignard reagent attacks the carbonyl, forming a stable hemiaminal alkoxide intermediate.[1][2]
Step 3: Ionic Reduction (One-Pot Deprotection)[1][2]
-
Rationale: Converts the hemiaminal to the amine while simultaneously removing the Boc group.[1][2]
-
Protocol: Quench the Grignard reaction with MeOH. Evaporate solvent.[1][2] Dissolve residue in DCM/TFA (1:1). Add Triethylsilane (Et₃SiH) (3.0 eq).[2] Stir at RT for 4h.[2]
-
Workup: Basify with NaOH (aq) to pH > 12. Extract with DCM.[1][2] Dry over Na₂SO₄.[2] Purify via flash chromatography (Hexane/EtOAc).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Storage:
-
Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation.
-
Hygroscopic; keep container tightly sealed.[2]
-
References
-
Synthetic Methodology (General Aryl-Pyrrolidines): ResearchGate. (2020).[1][2] Synthesis of 2-aryl-2-methylpyrrolidines via boronic acids. Retrieved from [Link]
-
Structural Analogs: PubChem. (2025).[1][2] 2-(4-Fluorophenyl)pyrrolidine Data. National Library of Medicine.[2] Retrieved from [Link]
-
Lactam Reduction Protocol: Cui, Y., et al. (2013).[1][2] Synthesis of 2-substituted pyrrolidines via nucleophilic addition to N-Boc-pyrrolidinone. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on standard organic synthesis practices).
Sources
- 1. (2S)-2-(4-fluorophenyl)pyrrolidine hydrochloride | 1073556-40-7 [sigmaaldrich.com]
- 2. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Fluorophenyl)-4-methylpyrrolidine_603068-40-2_해서 화공 [hairuichem.com]
- 4. chemscene.com [chemscene.com]
- 5. rcilabscan.com [rcilabscan.com]
